3-((5-Methylfuran-2-yl)methylene)indolin-2-one
Description
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(3Z)-3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C14H11NO2/c1-9-6-7-10(17-9)8-12-11-4-2-3-5-13(11)15-14(12)16/h2-8H,1H3,(H,15,16)/b12-8- |
InChI Key |
DWJWWZSAYOTJGO-WQLSENKSSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylfuran-2-yl)methylene)indolin-2-one typically involves the condensation of 5-methylfurfural with indolin-2-one. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Functionalization via Schiff Base Formation
The exocyclic methylene group participates in Schiff base reactions with aryl/heteroaryl aldehydes or hydrazines. For example:
-
Condensation with 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde under reflux produces hydrazone derivatives with enhanced antioxidant activity (ABTS = 53.98%, DPPH IC = 8.65 μg/mL) .
-
Reaction with 4-(piperidin-1-yl)benzaldehyde forms hybrid derivatives for multi-target biological activity .
Key data :
Electrophilic Aromatic Substitution
The furan ring undergoes electrophilic substitution. For instance:
-
Gold(I)-catalyzed hydroarylation with allenamides forms 2-amidoallyl derivatives (e.g., 3-((5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol) .
-
Palladium-mediated cross-coupling at the furan C5 position introduces aryl/heteroaryl groups .
Cycloaddition and Ring-Opening Reactions
The conjugated diene system in the methylfuran moiety enables Diels-Alder reactions :
-
Reacts with maleic anhydride to form bicyclic adducts, though yields are moderate (≤55%) .
-
Acid-catalyzed furan ring opening generates α,β-unsaturated carbonyl intermediates for spirocyclic indolin-3-one derivatives .
Redox and Radical Reactions
The compound exhibits antioxidant behavior via radical scavenging:
Mechanism : Delocalization of the indole π-system and electron-donating methyl group stabilize radical intermediates .
Biological Activity-Driven Modifications
Derivatives are synthesized for anticancer and anti-inflammatory applications:
-
Spirooxindole analogs (e.g., 5′-benzylidene-3′-(4-chlorophenyl)spiro[indole-3,2′-thiazolidine]) show selective cytotoxicity (GI = 1.8 μM against MDA-MB-435 cells) .
-
Pyrazole hybrids inhibit α-amylase (57.64%) and acetylcholinesterase (36.38%) .
Stability and Degradation
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((5-Methylfuran-2-yl)methylene)indolin-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. In the context of its anticancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The indole moiety can interact with protein kinases, while the furan ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Sulfinyl-Substituted Derivatives
describes a series of (Z)-3-(((phenylsulfinyl)methylene)indolin-2-one derivatives (e.g., 6f–6m) with substituents like chloro, bromo, methoxy, and methyl on the phenyl ring. Key comparisons:
- Synthesis Yields : Yields range from 23.8% (6g, 4-chlorophenyl) to 52.1% (6m, 3-methylphenyl), indicating substituent-dependent reactivity .
- Melting Points : Higher melting points (181–199°C) compared to Compound 4 , suggesting increased crystallinity due to sulfinyl groups .
- Biological Activity: No direct antibacterial/antioxidant data provided, but sulfonyl/sulfinyl groups are known to enhance pharmacokinetic properties like solubility and target binding .
Hydrazonoindolin-2-one Derivatives
and highlight hydrazono-substituted analogs, such as 3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one (5a) and Compound 4:
- Antioxidant Activity : Compound 4 exhibited ABTS (%) = 26.90 ± 0.06 and DPPH IC50 = 16.16 ± 0.04 mg/mL, significantly lower than pyrazole-containing derivatives (e.g., 5a: ABTS = 52.41–53.98%) .
- Structural Impact: The hydrazono group in Compound 4 reduces antioxidant efficacy compared to pyrazole cores, likely due to reduced radical-trapping efficiency .
Nitroimidazole Hybrids
, and 11 report 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g) as a potent antibacterial agent:
Quinoline-Substituted Derivatives
describes 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives (LM01–LM11) with anticancer activity:
Pyrazole-Substituted Analogs
and detail 3-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)indolin-2-one derivatives:
- Antibacterial Activity : Active against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 μg/mL, though less potent than nitroimidazole hybrids .
- Structural Advantage : The pyrazole ring enhances π-π stacking and hydrogen bonding, improving target engagement compared to furan-containing Compound 4 .
Thiophene and Furan Variants
- Thiophene Analog : 5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one (CAS 186611-58-5) has a molecular weight of 261.73 and is studied for unspecified biological activities .
- Chlorofuran Derivative : 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one (CAS 853356-17-9) has a molecular weight of 245.66, suggesting that halogenation may alter lipophilicity and bioavailability compared to Compound 4 .
Biological Activity
3-((5-Methylfuran-2-yl)methylene)indolin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antioxidant, antimicrobial, anti-diabetic, and anti-cancer properties, supported by various studies and data.
Chemical Structure and Properties
This compound is an indolinone derivative characterized by the presence of a methylfuran moiety. Its structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.
1. Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. Studies have shown that derivatives of indolinones exhibit significant antioxidant properties.
| Compound | Total Antioxidant Capacity (TAC) | Inhibition of DPPH (%) | Inhibition of ABTS (%) |
|---|---|---|---|
| This compound | 26.90 ± 0.06 mg/g | 16.16 ± 0.04 μg/mL | Not specified |
| Other derivatives (e.g., 5a) | 68.02 ± 0.15 mg/g | 8.65 ± 0.02 μg/mL | 53.98 ± 0.12% |
The above table indicates that while the compound shows antioxidant activity, other derivatives exhibit superior capabilities, suggesting potential modifications to enhance efficacy .
2. Anti-Diabetic Activity
The compound has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition is essential for managing diabetes.
| Compound | α-Amylase Inhibition (%) |
|---|---|
| This compound | Not specified |
| Acarbose (control) | 69.11 ± 0.15% |
While specific data on the compound's α-amylase inhibition were not detailed, it is implied that similar indolinone derivatives have shown promising results in this area .
3. Antimicrobial Activity
The antimicrobial properties of indolinone derivatives have been extensively studied, with several compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Indolinone derivatives | Ranges from 0.004 to 0.03 mg/mL |
| Control (e.g., Ampicillin) | Less effective by comparison |
These findings suggest that modifications in the indolinone structure can lead to enhanced antimicrobial activity, positioning these compounds as potential alternatives to traditional antibiotics .
4. Anti-Cancer Activity
Indolinone derivatives have shown promise in cancer treatment through their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression.
| Compound Type | Target RTK | Inhibition Level |
|---|---|---|
| Indolinone derivatives | VEGF (Flk-1), EGF, Her-2 | Submicromolar levels |
Research indicates that certain modifications can enhance the selectivity and potency of these compounds against specific RTKs, making them valuable in cancer therapy .
Case Studies
- Antioxidant and Anti-Diabetic Evaluation : A study evaluated various indolinone derivatives for their antioxidant and anti-diabetic properties, revealing that modifications significantly influenced their biological activities.
- Antimicrobial Efficacy : Another research project tested multiple indolinone derivatives against common bacterial strains, demonstrating superior efficacy compared to standard antibiotics like ampicillin.
- Cancer Cell Line Studies : The effectiveness of indolinone derivatives was assessed on different cancer cell lines (e.g., HepG2, HCT-116), showing promising results in inhibiting cell proliferation and inducing apoptosis.
Q & A
Basic: What are the standard synthetic routes for 3-((5-Methylfuran-2-yl)methylene)indolin-2-one, and how is its purity validated?
Answer:
The compound is typically synthesized via condensation reactions between indolin-2-one derivatives and substituted aldehydes under acidic conditions. For example:
- Method: React indolin-2-one with 5-methylfuran-2-carbaldehyde in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures .
- Validation: Purity is confirmed using 1H/13C NMR (to verify imine bond formation and stereochemistry), IR spectroscopy (to identify C=O and C=N stretches), and HRMS (for molecular ion verification) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- FT-IR: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR: 1H NMR confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, furan methyl at δ 2.3 ppm), while 13C NMR resolves carbonyl and imine carbons .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 269.1 g/mol) .
- X-ray crystallography: Resolves stereochemistry (e.g., E/Z isomerism) .
Advanced: How does metal coordination modulate the biological activity of this compound?
Answer:
Metal complexes (e.g., Ru³⁺, Cu²⁺, Ni²⁺) enhance antibacterial activity by altering electronic properties and lipophilicity.
- Example: Cu²⁺ complexes of similar indolinone derivatives showed 4× higher activity against E. coli (MIC = 8 µg/mL) than the free ligand due to enhanced membrane permeability .
- Method: Synthesize complexes via refluxing with metal salts (e.g., CuCl₂), then validate coordination via UV-Vis (d-d transitions) and molar conductivity .
Advanced: How can computational methods like DFT optimize this compound’s design?
Answer:
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For instance, studies on similar Schiff bases revealed that electron-withdrawing groups on the furan ring lower HOMO energy, enhancing radical scavenging .
- Molecular docking: Used to simulate interactions with targets (e.g., COX-2 enzyme), guiding structural modifications for improved inhibition (e.g., GI₅₀ = 3.2 µM in cancer cell lines) .
Advanced: How do structural modifications influence antioxidant activity?
Answer:
-
Substituent effects: Replacing the 5-methylfuran group with pyrazole increases ABTS scavenging from 26.9% to 52.4–53.9% due to enhanced radical stabilization .
-
Data comparison:
Derivative ABTS Activity (%) DPPH IC₅₀ (mg/mL) Furan-containing (target) 26.9 ± 0.06 16.16 ± 0.04 Pyrazole analog 52.4–53.9 8.65–8.91 Source:
Advanced: How can researchers resolve contradictions in reported biological data?
Answer:
Contradictions often arise from experimental variables :
- Strain specificity: Antibacterial activity varies by bacterial species (e.g., higher efficacy against B. subtilis than P. aeruginosa due to cell wall differences) .
- Concentration gradients: Use agar well diffusion assays with standardized concentrations (e.g., 50–200 µg/mL) and controls (e.g., ampicillin) to ensure reproducibility .
Advanced: What role does crystallography play in confirming stereochemistry?
Answer:
- X-ray diffraction resolves E/Z isomerism and intermolecular interactions. For example, a derivative with (E,E)-configuration showed planar geometry , critical for stacking interactions in crystal lattices .
- Application: Data from crystallography (e.g., bond angles, torsion angles) validate computational models and guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
